molecular formula C20H26O3 B1249375 Salvinolone CAS No. 120278-22-0

Salvinolone

Cat. No.: B1249375
CAS No.: 120278-22-0
M. Wt: 314.4 g/mol
InChI Key: NPADGWOASIJKSB-FQEVSTJZSA-N
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Mechanism of Action

Target of Action

Salvinolone is primarily active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . These are bacterial strains that have developed resistance to commonly used antibiotics, making them particularly difficult to treat.

Mode of Action

This compound interacts with these bacterial targets, leading to their inhibition .

Biochemical Pathways

Its cytotoxic activity suggests it may interfere with cellular processes essential for the survival and proliferation of bacteria and tumor cells .

Pharmacokinetics

The development of novel quinolone antibiotics with favorable pharmacokinetic properties has been a focus of research , suggesting potential avenues for optimizing this compound’s bioavailability.

Result of Action

This compound’s primary result of action is the inhibition of MRSA and VRE, as well as cytotoxic activity against the HL-60 tumor cell line . This suggests potential applications in treating infections caused by these resistant bacteria and possibly in cancer therapy.

Biochemical Analysis

Biochemical Properties

Salvinolone plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in inflammatory pathways . This compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound exhibits cytotoxic activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), indicating its potential as an antibacterial agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), while promoting the production of anti-inflammatory cytokines like interleukin-2 (IL-2) . This modulation of cytokine expression suggests that this compound can alter immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to the active sites of COX-2 and 5-LOX, inhibiting their enzymatic activities . This inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. Additionally, this compound has been shown to induce apoptosis in tumor cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, maintaining its biological activity over extended periods . It is susceptible to degradation under extreme pH conditions and prolonged exposure to light. Long-term studies have shown that this compound can induce sustained anti-inflammatory and cytotoxic effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antibacterial activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its anti-inflammatory and antibacterial activities. It interacts with enzymes such as COX-2 and 5-LOX, modulating the production of eicosanoids and other inflammatory mediators . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammation and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in inflamed tissues, where it exerts its anti-inflammatory effects. Additionally, this compound can cross cellular membranes and reach intracellular targets, including mitochondria and the endoplasmic reticulum .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . It can also be found in mitochondria, where it induces apoptosis in tumor cells by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . The localization of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: Salvinolone undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Properties

IUPAC Name

(4aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4-dihydro-2H-phenanthren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9-11,22-23H,6-8H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPADGWOASIJKSB-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3C2(CCCC3(C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C=C3[C@@]2(CCCC3(C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Salvinolone and where is it found?

A1: this compound is a polyoxygenated aromatic tricyclic diterpene originally isolated from the roots of Salvia prionitis. [] It has also been found in other plant species, including Taxodium distichum (bald cypress) cones [] and Clerodendrum kaichianum. []

Q2: What is the chemical structure of this compound?

A2: While the exact molecular formula and weight are not provided in the abstracts, its structure is described as a tricyclic diterpene with multiple oxygen atoms. The core structure consists of an abietane skeleton, featuring an aromatic ring and various functional groups. [, , , ] Notably, this compound was once mistakenly identified as "montbretol" due to limitations in earlier spectroscopic techniques. []

Q3: Has this compound been synthesized in the lab?

A3: Yes, several research groups have reported the total synthesis of (±)-Salvinolone. [, , ] These syntheses typically utilize readily available starting materials like 3-fisopropoxy-5,5-dimethyl-2-cyclohexenone and employ key reactions such as alkylation and intramolecular Friedel-Crafts reactions. [] One approach used (+)-dehydroabietic acid as a starting point to achieve the synthesis. [, ]

Q4: What biological activities have been reported for this compound?

A4: this compound has shown promising in vitro antibacterial activity. [] Additionally, in a study screening various diterpenoids from Taxodium distichum, this compound exhibited notable inhibitory activity against prolyl oligopeptidase (POP), an enzyme involved in various physiological processes. []

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: While dedicated SAR studies focusing solely on this compound are not explicitly mentioned in the provided abstracts, researchers have investigated the SAR of abietane-type diterpenoids, the broader class to which this compound belongs. [] These studies aim to correlate structural modifications with observed biological activities, providing insights for designing more potent and selective derivatives.

Q6: How is this compound purified from natural sources?

A6: One study successfully isolated this compound from Salvia prattii roots using a combination of non-aqueous hydrophilic solid-phase extraction followed by preparative high-performance liquid chromatography. [] This method yielded this compound with high purity (>98%), demonstrating its effectiveness for large-scale preparation.

Q7: What is the significance of the unified short synthesis using radical cyclization?

A7: A recent study highlighted the use of a photoredox catalyst to achieve the synthesis of oxygenated tricyclic aromatic diterpenes, a class encompassing this compound. [] This approach offers a shorter and potentially more efficient route compared to traditional methods, potentially paving the way for more accessible this compound derivatives for further research.

Q8: What are the potential applications of this compound's antibacterial activity?

A8: The efficient isolation of this compound from Salvia prattii [] alongside its antibacterial properties [] suggests its potential as a natural antibacterial agent. Further research is needed to explore its efficacy against specific bacterial strains, potential mechanisms of action, and suitability for pharmaceutical or other applications.

Q9: Are there alternative compounds with similar activities to this compound?

A9: Although not directly comparing alternatives to this compound, the research on abietane-type diterpenoids from Taxodium distichum [, ] identified other compounds like taxodione and 14-deoxycoleon U with potent biological activities. These compounds could be considered as potential alternatives or lead to the development of new molecules with improved profiles.

Q10: What is the historical context of this compound research?

A10: The research on this compound reveals an interesting historical context with the misidentification of "montbretol" []. This highlights the evolution of analytical techniques in natural product chemistry. Early research focused on isolation and structural elucidation, [, , ] while more recent efforts explore total synthesis, [, , , ] biological activities, [, ] and potential applications.

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